[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c14-10-3-4-11-12(6-10)18-13(15-11)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWKXLPBYTYBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate.
Methanol Addition: The final step involves the addition of a methanol group to the piperidine ring, which can be achieved through a reduction reaction using a suitable reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
The compound exhibits diverse biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various molecular targets, potentially leading to therapeutic effects. Some notable applications include:
Antimicrobial Activity
Research has indicated that benzothiazole derivatives possess antimicrobial properties. The fluorine substitution in [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol may enhance its efficacy against various microbial strains.
Anticancer Properties
The compound's ability to modulate enzyme or receptor activities suggests potential anticancer applications. Preliminary studies have shown that similar benzothiazole derivatives can inhibit cancer cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study demonstrated that benzothiazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The introduction of the piperidine ring in this compound is hypothesized to enhance this activity due to improved binding interactions with bacterial targets.
-
Anticancer Research:
- In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Mechanism of Action
The mechanism of action of [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to its target, increasing its efficacy. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Antifungal Diamides
The compound 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides () shares the 6-fluorobenzothiazole core but replaces the piperidin-3-yl methanol with an ethyl-substituted phenyl diamide. This structural modification confers potent antifungal activity, with reported MIC values against Candida albicans ranging from 0.5–8 μg/mL .
Cholinesterase-Inhibiting Ureas
Pejchal et al. (2011) synthesized 1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl ureas, which exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 1.2–15 μM . The urea linker and phenyl substituents likely enhance π-π stacking interactions with enzyme active sites, whereas the target compound’s piperidine methanol group may favor hydrogen bonding, altering selectivity.
Hydrazine Derivatives
The hydrazine derivative 1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(1-phenylethylidene)hydrazine () demonstrates a planar crystal structure with dihedral angles of 19.86–22.32° between benzothiazole and phenyl rings. This conformation facilitates intermolecular hydrogen bonding (N–H⋯N, C–H⋯F), stabilizing the crystal lattice .
Heterocyclic Ring Modifications
Piperidine vs. Pyrrolidine
The pyrrolidine analog (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () replaces benzothiazole with pyridine and uses a smaller pyrrolidine ring. Pyrrolidine’s constrained geometry may limit binding pocket accessibility compared to piperidine. Additionally, pyridine’s electron-deficient nature contrasts with benzothiazole’s aromatic thiazole ring, altering electronic interactions in target binding .
Piperazine Derivatives
Patent-derived compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid () incorporate piperazine or tetrahydroquinoline rings. These bulkier substituents may improve protease inhibition but reduce blood-brain barrier penetration compared to the target compound’s compact piperidine methanol group .
Table 2: Heterocyclic Ring Comparison
Structural and Physicochemical Properties
The hydrazine derivative () exhibits a dihedral angle of ~20° between benzothiazole and phenyl rings, stabilized by hydrogen bonds (N–H⋯N, C–H⋯F). In contrast, the target compound’s piperidine ring introduces torsional flexibility, which may reduce crystal packing efficiency but improve solubility. The hydroxymethyl group’s polarity (logP ≈ 1.2 predicted) likely enhances aqueous solubility compared to lipophilic analogs like the diamides (logP ≈ 3.5) .
Pharmacological Data Trends
While direct data for the target compound is unavailable, structural analogs provide insights:
- Antifungal Activity : Diamides show MICs correlated with electron-withdrawing substituents (e.g., fluorine) .
- Enzyme Inhibition : Urea-linked derivatives achieve lower IC₅₀ values due to hydrogen-bonding capacity .
- Structural Stability : Hydrogen-bonding networks in hydrazine derivatives improve thermal stability .
Biological Activity
[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of a fluorine atom in the benzothiazole structure enhances its stability and interaction with biological targets, making it a subject of interest in medicinal chemistry.
- IUPAC Name: this compound
- Molecular Formula: C13H15FN2OS
- Molecular Weight: 266.34 g/mol
- CAS Number: 2415601-89-5
The mechanism of action for this compound involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound's ability to bind to its target, potentially modulating enzyme or receptor activities, which can lead to therapeutic effects.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Human lung carcinoma (A427) | 0.73 |
| Compound B | Human cervix cancer (SISO) | 0.04 |
| Compound C | Human urinary bladder carcinoma (RT4) | 0.18 |
These findings suggest that modifications in the structure of benzothiazole derivatives can lead to enhanced anticancer activity compared to traditional chemotherapeutics like cisplatin .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can act against both Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to established antibiotics. The presence of specific substituents, such as fluorine, enhances their efficacy against resistant strains .
Case Study 1: Cytotoxic Evaluation
In a study evaluating various benzothiazole derivatives, including this compound, researchers found that certain structural modifications significantly impacted cytotoxicity against cancer cell lines. The study reported IC50 values ranging from 0.04 µM to 37 µM across different compounds, highlighting the potential for developing effective anticancer agents from this class .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of benzothiazole derivatives. Compounds were tested against a panel of bacterial strains, demonstrating varying degrees of inhibition. The study concluded that certain derivatives showed significant promise as potential new antibiotics, particularly against multidrug-resistant strains .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires strict temperature control (50–100°C), prolonged reaction times (overnight), and polar aprotic solvents like DMSO or methanol. Stepwise monitoring via TLC ensures intermediate formation, while recrystallization (e.g., ethyl acetate/ethanol mixtures) improves purity . For example, refluxing with methanol for 2 hours under controlled conditions minimizes side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Identifies protons on the piperidine ring (δ 3.5–4.5 ppm) and fluorine coupling patterns (e.g., 6-fluoro substituent at ~δ -110 ppm in 19F NMR) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorogenic substrates .
- Antimicrobial Screening : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Q. What are common impurities formed during synthesis, and how can they be mitigated?
- Methodological Answer :
- By-products : Incomplete coupling of the benzothiazole ring or residual hydrazine intermediates.
- Mitigation : Optimize stoichiometry (1:1 molar ratio), use scavenger resins, or employ gradient HPLC for purification .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in benzothiazole derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve dihedral angles (e.g., 19.86° between benzothiazole and phenyl rings) and hydrogen-bonding networks (N–H···N, C–H···F) .
- SHELXL Refinement : Apply twin correction (BASF parameter) and anisotropic displacement parameters for accurate thermal motion modeling. Use the HKLF 5 format for twinned data processing .
Q. What strategies address discrepancies in reported biological activities across pharmacological assays?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., indomethacin for COX inhibition).
- Dose-Response Curves : Validate EC50 values across ≥3 independent replicates. Cross-reference with in vivo models (e.g., rodent neuropathic pain assays) .
Q. How to design in vivo studies to assess efficacy in neuropathic pain models?
- Methodological Answer :
- Animal Models : Use chronic constriction injury (CCI) in rats or spared nerve injury (SNI) in mice.
- Dosage : Administer orally (10–30 mg/kg) with pharmacokinetic profiling (Tmax, Cmax) via LC-MS/MS.
- Behavioral Tests : Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) .
Q. How to perform molecular docking studies to predict interactions with target enzymes?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: e.g., 4EY7 for AChE).
- Parameters : Set grid boxes around catalytic sites (e.g., COX-2 Ser530), validate with RMSD <2.0 Å.
- Output Analysis : Prioritize compounds with hydrogen bonds to key residues (e.g., His447 in AChE) and ΔG < -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
